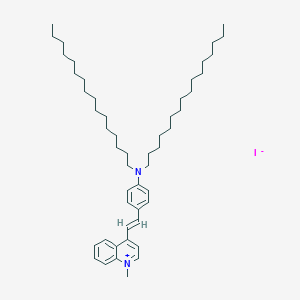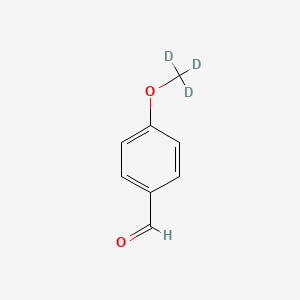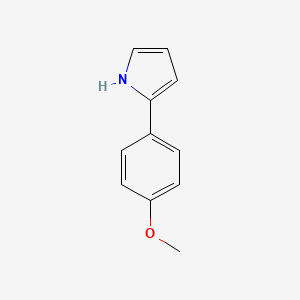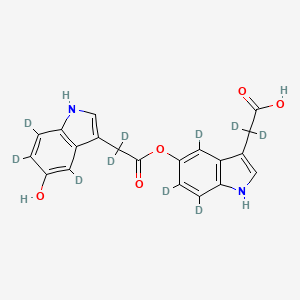
5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester
Vue d'ensemble
Description
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is a precursor to calcium indicators such as Fura-2 . It is used in the field of life science, specifically in fluorescent probes and ion indicators and sensors .
Molecular Structure Analysis
The molecular formula of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is C28H34N2O12 . Its molecular weight is 590.58 . The InChI Key is PNYGKPHFMMVHMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester appears as a solid powder . Its molecular formula is C28H34N2O12 and its molecular weight is 590.58 .Applications De Recherche Scientifique
Research in Organic Chemistry and Compound Synthesis
Formylation of Phenolic Compounds : Research has explored the formylation of phenolic compounds like methyl-2∶3∶4-trihydroxy benzoate, which is somewhat related to the chemical structure of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester. This study highlights methods of formylating hydroxy compounds (Desai, Radha, & Shah, 1946).
Synthesis of Functional DNA Oligos : Studies have demonstrated the efficient synthesis of compounds like 5-formyl- and 5-methoxycarbonyl-2'-deoxycytidine phosphoramidites, which share a structural similarity with the targeted compound. This work contributes to understanding DNA modifications and their potential applications (Dai & He, 2011).
Esterification and Hydrolysis Processes : Research on the hydrolysis of labile esters of β-hydroxyketones, including compounds like 5-hydroxy-4-methyl-3-heptanone, informs the broader understanding of reactions involving esters and ketones, which is relevant to the chemical properties of this compound (Bohman, Cavonius, & Unelius, 2009).
Inhibition and Biological Activity Studies
Calcium Buffer Research : Studies on BAPTA-type calcium buffers, including forms like 5-methyl-5'-formyl BAPTA, offer insights into the ion-binding properties of related compounds. This research is vital in understanding the biochemical interactions and potential applications of similar molecules (Pethig et al., 1989).
Antibacterial Activity of Derivatives : The synthesis and study of compounds like 4-hydroxy-5-formylbenzoic acid derivatives, which share structural features with the targeted compound, reveal potential antibacterial activities. This research helps in understanding the biomedical applications of such chemical structures (Piscopo et al., 1984).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGKPHFMMVHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










